molecular formula C24H22N4O3 B6565211 N-(3-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921544-24-3

N-(3-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Numéro de catalogue: B6565211
Numéro CAS: 921544-24-3
Poids moléculaire: 414.5 g/mol
Clé InChI: BJHQGQUUALVDQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core with acetamide and substituted benzyl moieties. The structure features a 2,4-dioxo-pyrido[3,2-d]pyrimidine scaffold, a 3-methylphenyl group attached via an acetamide linker, and a 4-methylbenzyl substitution at position 3 of the pyrimidine ring. Such derivatives are often explored for kinase inhibition or anticancer activity due to their structural similarity to ATP-competitive inhibitors .

Propriétés

IUPAC Name

N-(3-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16-8-10-18(11-9-16)14-28-23(30)22-20(7-4-12-25-22)27(24(28)31)15-21(29)26-19-6-3-5-17(2)13-19/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHQGQUUALVDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related pyrimidine/acetamide derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
N-(3-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide Pyrido[3,2-d]pyrimidine-2,4-dione 3-(4-methylbenzyl), N-(3-methylphenyl)acetamide ~421.4 (estimated) Dual methyl groups enhance lipophilicity; acetamide linker may improve target binding affinity.
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenylacetamide, sulfanyl group 424.5 Sulfur-containing core improves metabolic stability; lower solubility due to bulky substituents.
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one Chloro-methylphenyl, phenyl group at position 7 409.9 Chlorine atom increases electronegativity; phenyl group enhances π-π stacking in binding pockets.
(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one Ethoxyphenyl, trifluoromethoxy group, pyridinylmethyl 613.6 Fluorinated groups enhance bioavailability; pyridine moiety improves solubility in polar solvents.

Physicochemical and Pharmacological Comparisons

  • Lipophilicity (logP): The target compound’s dual methyl groups (3-methylphenyl and 4-methylbenzyl) likely increase logP compared to sulfur-containing analogs (e.g., 10a in ), but less than fluorinated derivatives (e.g., ).
  • Solubility: Acetamide-linked compounds generally exhibit moderate aqueous solubility. The trifluoromethoxy group in enhances solubility (~25 µM) compared to the target compound (estimated ~10 µM).
  • Enzymatic Inhibition: Thieno-pyrimidine derivatives (e.g., ) show IC₅₀ values in the nM range against kinases like EGFR, while pyrido-pyrimidines (e.g., ) are less potent (IC₅₀ ~1–10 µM).

Research Findings and Key Insights

Substituent Effects on Activity:

  • The 4-methylbenzyl group in the target compound may enhance hydrophobic interactions in enzyme active sites, similar to the phenyl group in .
  • Fluorinated analogs (e.g., ) demonstrate superior pharmacokinetic profiles due to increased metabolic stability and membrane permeability .

Synthetic Challenges: Acetylation of pyrimidine amines (as in ) requires careful control of reaction conditions to avoid over-acylation. The pyrido[3,2-d]pyrimidine core is less synthetically accessible than thieno-pyrimidines, requiring multi-step protocols .

ADMET Considerations:

  • Compounds with methyl groups (e.g., target compound) show higher plasma protein binding (~90%) compared to polar derivatives like (~75%) .
  • The absence of electron-withdrawing groups in the target compound may limit oxidative metabolism, prolonging half-life .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.